(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Description
This compound belongs to the quinolin-2(1H)-one class, characterized by a bicyclic core with a ketone group at position 2 and a chlorine substituent at position 4. The (E)-configured acryloyl group at position 3 features a 2,4-dichlorophenyl moiety, while position 4 is substituted with a phenyl group.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl3NO2/c25-16-9-10-20-18(12-16)22(15-4-2-1-3-5-15)23(24(30)28-20)21(29)11-7-14-6-8-17(26)13-19(14)27/h1-13H,(H,28,30)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJLBKKWTUUCU-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The compound's chemical structure is characterized by a quinoline backbone with chloro and dichlorophenyl substituents. Its molecular formula is with a molecular weight of 400.9 g/mol. The presence of these functional groups is critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that (E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. It affects cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
- Case Study : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated a dose-dependent decrease in cell viability, with IC50 values reported at approximately 12 µM for MCF-7 cells and 15 µM for A549 cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
- Antibacterial Activity : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal Activity : The compound demonstrated antifungal activity against Candida albicans with an MIC of 16 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of (E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one has been evaluated in animal models.
- Experimental Model : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to the control group.
- Results : The reduction in paw edema was measured at approximately 50% after administration of the compound at a dose of 20 mg/kg.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ primarily in the acryloyl group’s aryl substituents or modifications to the quinolinone core. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Heterocyclic Replacements : Pyridine (e.g., 5-fluoropyridin-3-yl in ) or benzimidazole (BI-69A11 in ) substitutions may alter solubility and hydrogen-bonding interactions.
- Biphenyl Extensions : Compounds 97b and 100b demonstrate that extended aryl systems (e.g., biphenyl) can enhance steric bulk, possibly affecting membrane permeability.
Structure-Activity Relationship (SAR) :
- Halogen Position : 2,4-Dichlorophenyl (target) vs. 4-chloro/fluoro (86b, 87b): Dichloro substitution may improve hydrophobic interactions in protein pockets .
- Heterocyclic Moieties: Benzimidazole (BI-69A11) introduces hydrogen-bond donors/acceptors, critical for AKT/NF-κB inhibition .
Key Trends :
- Higher yields (e.g., 87b at quantitative ) are achieved with simplified workup methods like precipitation.
- The target compound’s 71% yield aligns with typical Claisen-Schmidt reactions but is lower than optimized routes for analogs like 97b .
Physicochemical Properties
- Molecular Weight: The target compound (MW: 453.3 g/mol) is heavier than mono-halogenated analogs (e.g., 86b: 418.4 g/mol ), impacting pharmacokinetics.
- LogP : Predicted logP values (e.g., 13d: ~4.5 ) suggest moderate lipophilicity, suitable for cellular uptake.
- Hydrogen Bonding : Benzimidazole-containing analogs (BI-69A11) exhibit additional H-bonding capacity, enhancing target engagement .
Q & A
Q. Key Variables to Optimize :
- Catalyst selection (e.g., piperidine vs. Knoevenagel catalysts) for condensation efficiency.
- Solvent polarity to control reaction kinetics and stereochemistry.
- Temperature (typically 60–80°C) to balance yield and side-product formation.
Q. Methodological Answer :
- X-ray Crystallography : Resolve bond lengths, angles, and torsional conformations (e.g., dihedral angles between quinolinone and phenyl rings) .
- Spectroscopic Techniques :
Q. Critical Analysis :
- Compare experimental crystallographic data (e.g., CCDC entries) with computational models (DFT) to validate stereoelectronic effects .
Advanced Research Questions
How can structure-activity relationships (SAR) be investigated for bioactivity?
Q. Methodological Answer :
Derivatization : Synthesize analogs with modifications to:
- The dichlorophenyl group (e.g., replace Cl with F or CH3).
- The quinolinone core (e.g., substitute phenyl with heteroaryl).
Biological Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibition) .
Q. Data Contradictions :
- Conflicting bioactivity results may arise from assay conditions (e.g., serum interference in cell-based tests). Validate via orthogonal methods (e.g., SPR for binding affinity).
What strategies resolve contradictions in spectral data interpretation?
Q. Methodological Answer :
- Dynamic Effects in NMR : Address discrepancies in proton splitting (e.g., rotameric equilibria of acryloyl groups) via variable-temperature NMR .
- Crystallographic Disorder : Use high-resolution X-ray data (≤ 0.8 Å) to distinguish static vs. dynamic disorder in the crystal lattice .
- Synchrotron Validation : For ambiguous electron density maps (e.g., overlapping atoms), collect data at synchrotron facilities to improve resolution .
Q. Case Study :
- reports two molecules per asymmetric unit with torsional differences (70.5° vs. 65.5°). Molecular dynamics simulations can assess whether these conformers are energetically accessible in solution.
How is environmental stability assessed for this compound?
Q. Methodological Answer :
Hydrolytic Stability :
- Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .
Photostability :
- Expose to UV-Vis light (ICH Q1B guidelines); quantify photoproducts by LC-MS.
Thermal Analysis :
Q. Key Findings :
- Chlorine substituents may enhance hydrolytic resistance but increase photolytic susceptibility due to radical formation .
What computational methods predict physicochemical properties?
Q. Methodological Answer :
- LogP Calculation : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity for drug-likeness evaluation .
- pKa Prediction : Apply QSPR models (e.g., MarvinSuite) to assess ionization states in physiological conditions.
- Solubility : Combine COSMO-RS and MD simulations to screen solvents for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
